2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine
Overview
Description
2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is an organic compound with the molecular formula C₁₂H₁₆N₂O₅S It is characterized by the presence of a morpholine ring substituted with dimethyl groups and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2,6-Dimethyl-4-[(2-aminophenyl)sulfonyl]morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-[(3-nitrophenyl)sulfonyl]morpholine
- 2,6-Dimethyl-4-[(4-nitrophenyl)sulfonyl]morpholine
Uniqueness
2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Biological Activity
2,6-Dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a morpholine ring, alongside the sulfonamide and nitrophenyl groups, contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 286.32 g/mol. The compound exhibits a melting point of 173 °C and is stable under various conditions, making it suitable for further chemical modifications and applications in drug development.
The biological activity of this compound can be attributed to its interaction with various biological macromolecules. The nitrophenyl group can undergo reduction to form an amino group, which may enhance binding to proteins and nucleic acids. The sulfonyl group facilitates nucleophilic attacks, allowing for participation in biochemical reactions that modulate biological pathways related to inflammation and infection responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potent activity comparable to established antimicrobial agents.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 6.25 μg/mL | |
Escherichia coli | 12.5 μg/mL | |
Klebsiella pneumoniae | 6.25 μg/mL |
The compound's efficacy against these strains suggests its potential as an alternative treatment for bacterial infections.
Anti-inflammatory Properties
In addition to its antimicrobial effects, studies have indicated that the compound may possess anti-inflammatory properties. It interacts with enzymes involved in inflammatory pathways, potentially reducing inflammation in various models. This characteristic positions it as a candidate for further investigation in treating inflammatory diseases.
Anticancer Potential
Emerging research highlights the anticancer potential of this compound. Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown activity against HeLa cells in vitro, indicating its potential application in cancer therapeutics .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several morpholine derivatives, including this compound. Results demonstrated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives.
- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory effects of the compound in a rodent model of induced inflammation. The results showed a significant reduction in inflammatory markers following treatment with the compound.
- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that treatment with this compound led to decreased viability of cancer cells compared to untreated controls.
Properties
IUPAC Name |
2,6-dimethyl-4-(2-nitrophenyl)sulfonylmorpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-9-7-13(8-10(2)19-9)20(17,18)12-6-4-3-5-11(12)14(15)16/h3-6,9-10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZEOJRZIZNJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386095 | |
Record name | STK044115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5563-45-1 | |
Record name | STK044115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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